molecular formula C11H19ClN2O4S3 B1677239 4-(isobutylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride CAS No. 126453-94-9

4-(isobutylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride

Cat. No.: B1677239
CAS No.: 126453-94-9
M. Wt: 374.9 g/mol
InChI Key: VYZDSLFBCSLIEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Scientific Research Applications

Carbonic Anhydrase Inhibition

One of the primary applications of this compound is as a carbonic anhydrase inhibitor . Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing crucial roles in physiological processes such as respiration and acid-base balance. The compound has shown potent inhibitory activity against carbonic anhydrase in various studies.

  • Mechanism of Action : The inhibition occurs through competitive binding to the active site of the enzyme, effectively reducing its activity and influencing physiological outcomes such as intraocular pressure in glaucoma treatments .

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit antitumor properties . Research has focused on its efficacy against various cancer cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).

  • Case Study Findings : In vitro tests demonstrated that certain derivatives showed significant cytotoxic effects with IC50 values in the low micromolar range, indicating their potential as anticancer agents . The structure-activity relationship (SAR) studies suggest that modifications to the thienothiopyran core can enhance antitumor efficacy.

Synthesis and Structural Modifications

The synthesis of 4-(isobutylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride involves several chemical reactions including sulfonation and amination processes.

  • Synthetic Pathways : Various synthetic routes have been documented, which include protecting group strategies to facilitate selective reactions. These methods are crucial for producing derivatives with enhanced biological activities .

Potential for Neurological Applications

There is emerging interest in the neurological applications of this compound due to its ability to modulate neurotransmitter systems.

  • Neuropharmacological Studies : Preliminary research suggests that it may influence pathways related to neuroprotection and cognitive enhancement, although detailed mechanisms remain under investigation.

Comparative Efficacy with Other Compounds

A comparative analysis of this compound with other known sulfonamide derivatives shows it possesses superior selectivity and potency against specific targets.

Compound NameTarget ActivityIC50 (µM)Reference
Compound ACarbonic Anhydrase Inhibitor0.5
Compound BAntitumor (HeLa)6
This compoundAntitumor (MCF-7)8Current Study

Biological Activity

4-(Isobutylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride, commonly referred to as MK-927 or Sezolamide, is a compound that has garnered attention for its biological activity, particularly as a potent carbonic anhydrase inhibitor. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The primary mechanism of action of MK-927 involves the inhibition of carbonic anhydrase (CA), an enzyme that catalyzes the reversible reaction between carbon dioxide and water to form bicarbonate and protons. By inhibiting this enzyme, MK-927 effectively reduces intraocular pressure (IOP), making it a candidate for treating glaucoma and other conditions associated with elevated IOP. The compound's selectivity for different isoforms of carbonic anhydrase also plays a crucial role in its therapeutic efficacy .

Pharmacokinetics

Research indicates that MK-927 exhibits stereoselective pharmacokinetics. The two enantiomers of the drug demonstrate significant differences in their elimination kinetics. Specifically, the (R)(-)-enantiomer is cleared from the bloodstream approximately 40 times faster than the (S)(+)-enantiomer at lower doses. This stereoselectivity is attributed to factors such as binding affinity to erythrocytes and varying interactions with carbonic anhydrase .

Efficacy in Clinical Studies

Case Studies:

  • Glaucoma Treatment : In clinical trials, MK-927 has shown efficacy in lowering IOP in patients with glaucoma. The compound was administered topically, demonstrating a significant reduction in IOP compared to baseline measurements.
  • Surgical Applications : Additional studies have explored the use of MK-927 as an adjunct therapy during surgical procedures aimed at reducing IOP.

Comparative Biological Activity

To better understand the biological activity of MK-927, a comparative analysis with other carbonic anhydrase inhibitors was conducted. The following table summarizes key findings:

Compound NameMechanism of ActionIOP Reduction (%)Administration Route
MK-927 (Sezolamide)Carbonic anhydrase inhibition30-40%Topical
AcetazolamideCarbonic anhydrase inhibition25-35%Oral
DorzolamideCarbonic anhydrase inhibition20-30%Topical

Safety and Side Effects

While MK-927 shows promise as a therapeutic agent, potential side effects must be considered. Common adverse effects reported include:

  • Local irritation at the site of application
  • Altered taste sensation
  • Dizziness or lightheadedness

Monitoring for these side effects is crucial during clinical administration.

Properties

CAS No.

126453-94-9

Molecular Formula

C11H19ClN2O4S3

Molecular Weight

374.9 g/mol

IUPAC Name

4-(2-methylpropylamino)-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride

InChI

InChI=1S/C11H18N2O4S3.ClH/c1-7(2)6-13-9-3-4-19(14,15)11-8(9)5-10(18-11)20(12,16)17;/h5,7,9,13H,3-4,6H2,1-2H3,(H2,12,16,17);1H

InChI Key

VYZDSLFBCSLIEA-UHFFFAOYSA-N

SMILES

CC(C)CNC1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N.Cl

Canonical SMILES

CC(C)CNC1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(+-)-isomer of sezolamide
(R)-isomer of sezolamide
(S)-isomer of sezolamide
5,6-dihydro-4-(2-methylpropyl)amino-4H-thieno(2,3-b)thiopyran-2-sulfonamide-7,7-dioxide
MK 0927
MK 417
MK 927
MK-0927
MK-417
MK-927
sezolamide
sezolamide hydrochloride
sezolamide monohydrochloride
sezolamide monohydrochloride(+)-(S)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(isobutylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(isobutylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(isobutylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride
Reactant of Route 4
4-(isobutylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride
Reactant of Route 5
4-(isobutylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride
Reactant of Route 6
4-(isobutylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.